Quercetin 5,7-Diglucuronide Quercetin 5,7-Diglucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201103
InChI:
SMILES:
Molecular Formula: C₂₇H₂₆O₁₉
Molecular Weight: 654.48

Quercetin 5,7-Diglucuronide

CAS No.:

Cat. No.: VC0201103

Molecular Formula: C₂₇H₂₆O₁₉

Molecular Weight: 654.48

* For research use only. Not for human or veterinary use.

Quercetin 5,7-Diglucuronide -

Specification

Molecular Formula C₂₇H₂₆O₁₉
Molecular Weight 654.48

Introduction

Chemical Structure and Properties

Molecular Identification

Quercetin 5,7-Diglucuronide is a glycoside derivative of quercetin featuring two glucuronic acid moieties attached at the 5 and 7 positions of the quercetin backbone. The compound has a molecular formula of C₂₇H₂₆O₁₉ and a molecular weight of 654.48 g/mol . This structure represents a significant modification of the parent quercetin molecule (C₁₅H₁₀O₇), which contains five hydroxyl groups at positions 3, 5, 7, 3', and 4' of the basic flavonol skeleton .

Structural Characteristics

The structure of Quercetin 5,7-Diglucuronide is characterized by the attachment of glucuronic acid moieties specifically at positions 5 and 7 of the quercetin backbone. Each glucuronic acid unit contributes a carboxylic acid group, which significantly alters the physicochemical properties of the molecule compared to the parent quercetin. This modification follows the general pattern observed in other quercetin derivatives, where various positions may undergo glycosylation, methylation, or other forms of conjugation .

The structural formula can be represented as (2S,2'S,3S,3'S,4S,4'S,5R,5'R,6S,6'S)-6,6'-((2-(3,4-Dihydroxyphenyl)-3-hydroxy-4-oxo-4H-chromene-5,7-diyl)bis(oxy))bis(3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid) . This complex nomenclature reflects the stereochemical configuration of the two glucuronic acid residues and their attachment to the quercetin skeleton.

Physical Properties

While specific physical property data for Quercetin 5,7-Diglucuronide is limited in the available literature, general principles regarding quercetin glucuronides suggest that this compound likely exhibits increased water solubility and decreased lipophilicity compared to quercetin. The addition of two glucuronic acid moieties, each bearing a carboxylic acid group, would significantly enhance the hydrophilicity of the molecule . This characteristic is particularly important for understanding the compound's behavior in biological systems, including absorption, distribution, and excretion profiles.

Metabolic Significance

MetabolitePosition of ConjugationMolecular FormulaMolecular WeightKey Characteristics
Quercetin 5,7-Diglucuronide5 and 7C₂₇H₂₆O₁₉654.48Double glucuronidation at A-ring
Quercetin 3-O-glucuronide (Miquelianin)3C₂₁H₁₈O₁₃478.4Major circulating metabolite in humans
Quercetin 7-O-glucuronide7C₂₁H₁₈O₁₃478.4Common metabolite in rat and human
Quercetin 3'-O-methyl (Isorhamnetin)3'C₁₆H₁₂O₇316.26Major methylated metabolite
Quercetin 4'-O-methyl (Tamarixetin)4'C₁₆H₁₂O₇316.26Common methylated metabolite

This comparative analysis highlights the structural diversity of quercetin metabolites, with Quercetin 5,7-Diglucuronide being distinctive due to its dual glucuronidation pattern specifically on the A-ring of the flavonoid structure.

Biological Properties

Bioavailability and Distribution

The bioavailability and distribution of Quercetin 5,7-Diglucuronide likely differ significantly from those of quercetin due to its increased hydrophilicity. While specific data on this compound is limited, research on other quercetin glucuronides suggests that glucuronidation generally enhances water solubility but may reduce membrane permeability and cellular uptake .

Studies on related compounds indicate that glucuronidation modifies the distribution coefficients between aqueous and lipid phases, which is significant for biological activity in lipid systems . The presence of two glucuronic acid moieties in Quercetin 5,7-Diglucuronide would likely amplify this effect, potentially limiting passive diffusion across biological membranes.

Antioxidant Activity

Research on other quercetin glucuronides has demonstrated that glucuronidation generally decreases antioxidant activity . For instance, studies have shown that quercetin derivatives, including glucuronides, display lower antioxidant activity compared to free aglycone due to the blocking of hydroxyl groups and increased hydrophilicity . Given that Quercetin 5,7-Diglucuronide has glucuronic acid moieties at two key positions, its antioxidant capacity might be significantly altered.

Analytical Considerations

Identification and Quantification

Quercetin 5,7-Diglucuronide is available as a reference standard for analytical purposes . The compound can be identified and quantified using liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the differentiation of various quercetin metabolites based on their molecular weights and fragmentation patterns.

The characterization of quercetin metabolites typically involves high-performance liquid chromatography (HPLC) analysis, with confirmation of species identity achieved by mass spectrometry . This analytical approach is essential for distinguishing Quercetin 5,7-Diglucuronide from other quercetin conjugates that may have similar physicochemical properties.

Research Applications

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